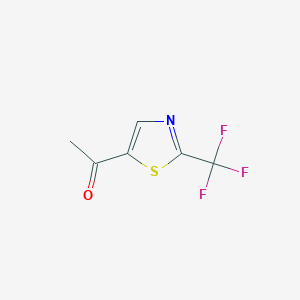
3,4-Dichlorofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorofuran-2-carbohydrazide is a chemical compound with the molecular formula C5H4Cl2N2O2 It is a derivative of furan, a heterocyclic organic compound, and contains two chlorine atoms and a carbohydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorofuran-2-carbohydrazide typically involves the reaction of 3,4-dichlorofuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichlorofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorofuran-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 3,4-Dichlorofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its hydrazide group allows it to form covalent bonds with target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Furan-2-carbohydrazide: Similar structure but lacks chlorine atoms.
3,4-Dichlorofuran-2-carboxylic acid: Precursor in the synthesis of 3,4-Dichlorofuran-2-carbohydrazide.
Hydrazine derivatives: Compounds containing the hydrazine functional group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the carbohydrazide group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C5H4Cl2N2O2 |
|---|---|
Molekulargewicht |
195.00 g/mol |
IUPAC-Name |
3,4-dichlorofuran-2-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-2-1-11-4(3(2)7)5(10)9-8/h1H,8H2,(H,9,10) |
InChI-Schlüssel |
ASTGARNTURHSFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(O1)C(=O)NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

